molecular formula C8H6F6N2 B3221028 [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine CAS No. 1204234-61-6

[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine

Cat. No.: B3221028
CAS No.: 1204234-61-6
M. Wt: 244.14 g/mol
InChI Key: IRJVAZWPFLYOQV-UHFFFAOYSA-N
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Description

Contextualization of [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine in Contemporary Chemical Synthesis

In the broader context of contemporary chemical synthesis, the requested compound belongs to the family of trifluoromethylated pyridines (TFMPs). The synthesis of TFMP derivatives is a topic of significant interest, generally achieved through two primary methods: a chlorine/fluorine exchange using a trichloromethyl-pyridine intermediate, or the construction of the pyridine (B92270) ring from a building block that already contains a trifluoromethyl group. researchoutreach.org For instance, various picoline isomers (methylpyridines) can undergo simultaneous vapor-phase chlorination and fluorination to produce trifluoromethylpyridines. researchgate.net However, no specific procedures are documented for the synthesis of the 3,5-bis(trifluoromethyl) isomer of 4-picoline, which would be a logical precursor to this compound.

Significance of Trifluoromethylated Pyridine Derivatives in Advanced Organic Chemistry

The incorporation of trifluoromethyl (-CF3) groups into organic molecules, particularly heterocyclic rings like pyridine, is a well-established strategy in medicinal and agricultural chemistry. researchoutreach.org The strong electron-withdrawing nature of the -CF3 group can significantly alter a molecule's physicochemical properties, such as its acidity, metabolic stability, and lipophilicity. jst.go.jp These modifications can enhance biological activity and bioavailability.

The unique properties imparted by fluorine and the pyridine moiety have led to the development of numerous commercial products. researchoutreach.org Trifluoromethylated pyridine derivatives are key structural motifs in a variety of agrochemicals, including herbicides, insecticides, and fungicides, as well as in pharmaceuticals. researchgate.net For example, Flonicamid, an insecticide, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org Similarly, other isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial intermediates for several crop-protection products. nih.gov This underscores the general importance of the TFMP class, even in the absence of specific data for the 3,5-bis(trifluoromethyl)-4-pyridyl isomer.

Overview of Research Trajectories for this compound

Currently, there are no discernible research trajectories for this compound in published scientific literature. Research in the broader field of TFMPs continues to focus on developing new synthetic methods and exploring the structure-activity relationships of various isomers. researchoutreach.orgresearchgate.net Future research could potentially involve the synthesis and characterization of this specific compound to evaluate its properties as a novel building block or as a candidate for biological screening, given the proven value of other TFMP isomers. However, at present, its study remains an open area for investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,5-bis(trifluoromethyl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)5-2-16-3-6(4(5)1-15)8(12,13)14/h2-3H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJVAZWPFLYOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)C(F)(F)F)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246283
Record name 3,5-Bis(trifluoromethyl)-4-pyridinemethanamine
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Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-61-6
Record name 3,5-Bis(trifluoromethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3,5 Bis Trifluoromethyl 4 Pyridyl Methanamine

Historical and Current Synthetic Routes to [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine

The synthesis of this compound is not extensively documented in readily available literature, suggesting its status as a specialized research chemical rather than a commodity. However, established principles of heterocyclic chemistry allow for the outlining of logical and feasible synthetic pathways. These can be broadly categorized into multi-step synthetic sequences and direct functionalization approaches.

Multistep Synthetic Pathways

Multistep syntheses represent the most plausible and controllable approach to this compound. These routes typically commence with a pre-existing 3,5-bis(trifluoromethyl)pyridine (B1303424) core, which is then functionalized at the 4-position, followed by conversion to the desired methanamine group.

A common strategy involves the introduction of a cyano group at the 4-position to form the intermediate 4-cyano-3,5-bis(trifluoromethyl)pyridine. This nitrile can then be reduced to the target primary amine.

Step 1: Cyanation of a 4-Substituted-3,5-bis(trifluoromethyl)pyridine

Starting from a 4-halo-3,5-bis(trifluoromethyl)pyridine, a nucleophilic substitution reaction can be employed to introduce the cyano group. Palladium-catalyzed cyanation reactions are well-established for the conversion of aryl and heteroaryl halides to nitriles. nih.govrsc.org

Reaction: Nucleophilic substitution of a halide (e.g., -Cl, -Br) with a cyanide source.

Reagents: A 4-halo-3,5-bis(trifluoromethyl)pyridine, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst. nih.gov

Catalyst System: A palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable phosphine ligand (e.g., dppf).

Starting MaterialCyanide SourceCatalyst SystemSolventTemperature (°C)Yield (%)
4-Bromo-3,5-bis(trifluoromethyl)pyridine (proposed)Zn(CN)₂Pd(dppf)Cl₂DMF80-12070-90
4-Chloro-3,5-bis(trifluoromethyl)pyridine (proposed)K₄[Fe(CN)₆]·3H₂OPalladacycle/ligandToluene100-14065-85

Step 2: Reduction of 4-Cyano-3,5-bis(trifluoromethyl)pyridine

The subsequent reduction of the nitrile group to a primary amine is a critical step. Various reducing agents are capable of this transformation. organic-chemistry.orgwikipedia.orglibretexts.org Catalytic hydrogenation is a common and efficient method.

Reaction: Reduction of the cyano group to a methanamine group.

Reagents: 4-Cyano-3,5-bis(trifluoromethyl)pyridine and a reducing agent.

Common Reducing Agents:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂). wikipedia.org

Chemical Hydrides: Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). organic-chemistry.orglibretexts.org

Nitrile SubstrateReducing Agent/CatalystSolventPressure (H₂)Temperature (°C)Yield (%)
4-Cyano-3,5-bis(trifluoromethyl)pyridine (proposed)H₂ / Raney NickelMethanol (B129727)/Ammonia (B1221849)50-100 psi25-8080-95
4-Cyano-3,5-bis(trifluoromethyl)pyridine (proposed)LiAlH₄THFN/A0-2575-90
4-Cyano-3,5-bis(trifluoromethyl)pyridine (proposed)H₂ / Pd/CEthanol (B145695)50-100 psi25-6085-98

Direct Functionalization Approaches

Direct C-H functionalization of the 3,5-bis(trifluoromethyl)pyridine at the 4-position would be a more atom-economical approach, though it is challenging due to the electron-deficient nature of the pyridine (B92270) ring. Direct amination or the introduction of a precursor to the methanamine group is an area of ongoing research in organic synthesis.

While direct C-H amination of pyridines is known, it often requires specific directing groups or occurs at the more electronically favored 2- or 6-positions. rsc.orgacs.org The functionalization at the 4-position of a pyridine with two deactivating trifluoromethyl groups at the 3- and 5-positions is not a straightforward transformation and would likely require the development of novel catalytic systems.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound, particularly in the key steps of C-C and C-N bond formation and reduction.

Transition Metal Catalysis

Transition metal catalysis is instrumental in both the proposed cyanation and nitrile reduction steps.

Cyanation: As mentioned, palladium-catalyzed cross-coupling is a state-of-the-art method for the synthesis of aryl and heteroaryl nitriles from the corresponding halides. nih.govrsc.org The choice of palladium precursor and ligand is crucial for achieving high yields and preventing catalyst deactivation by the cyanide ions. nih.gov Nickel catalysts have also emerged as a viable alternative for cyanation reactions. acs.org

Nitrile Reduction: The catalytic hydrogenation of nitriles is a widely used industrial process. wikipedia.orgthieme-connect.de Ruthenium-based homogeneous catalysts have shown high selectivity for the formation of primary amines from nitriles. thieme-connect.de Heterogeneous catalysts like Raney Nickel, Pd/C, and PtO₂ are also highly effective and are often preferred for their ease of separation from the reaction mixture. wikipedia.org The presence of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts.

Organocatalysis

While transition metal catalysis is more established for the specific transformations discussed, organocatalysis offers metal-free alternatives for related reactions. For instance, certain organocatalysts can be employed in asymmetric reductions, although this is not a requirement for the synthesis of the achiral target molecule. The direct application of organocatalysis to the specific multi-step synthesis of this compound is not well-documented and would represent a novel area of investigation.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring a safe and efficient process.

For the palladium-catalyzed cyanation step, key parameters to optimize include:

Catalyst and Ligand: The choice of phosphine ligand can significantly impact the reaction's efficiency. Sterically hindered and electron-rich ligands often improve the catalytic activity.

Solvent: Aprotic polar solvents like DMF or DMAc are commonly used.

Temperature: The reaction temperature is typically elevated to ensure a reasonable reaction rate, but excessive heat can lead to decomposition.

Cyanide Source: The reactivity and solubility of the cyanide source can affect the reaction outcome.

For the catalytic hydrogenation of the nitrile , optimization involves:

Catalyst Selection and Loading: The type of catalyst (e.g., Raney Ni, Pd/C) and its concentration will influence the reaction rate and selectivity.

Hydrogen Pressure: Higher hydrogen pressure generally increases the rate of hydrogenation. researchgate.net

Temperature: The reaction is often run at or slightly above room temperature. Higher temperatures can sometimes lead to side reactions.

Solvent and Additives: The choice of solvent can affect catalyst activity and substrate solubility. The addition of ammonia is a common strategy to minimize the formation of secondary and tertiary amines.

StepParameterRange/OptionsEffect on Yield/Purity
Cyanation Catalyst Loading0.1 - 5 mol%Lowering loading can reduce cost, but may decrease reaction rate and overall yield.
LigandBuchwald-type, ferrocene-basedCan significantly improve catalyst stability and turnover number.
Temperature80 - 150 °CHigher temperatures increase rate but may lead to byproduct formation.
Reduction Hydrogen Pressure50 - 500 psiHigher pressure generally favors complete reduction and increases reaction rate.
CatalystRaney Ni, Pd/C, PtO₂, Rh/Al₂O₃Catalyst choice affects selectivity towards the primary amine.
AdditiveAmmonia, Acetic Anhydride (B1165640) (for in-situ protection)Ammonia suppresses secondary amine formation.

By systematically optimizing these parameters, a robust and high-yielding synthesis of this compound can be developed.

Solvent Effects

The choice of solvent is critical in the synthesis of this compound, particularly in the reduction of the cyanopyridine intermediate. The solvent can influence the solubility of the reactants, the activity of the catalyst, and the reaction pathway, thereby affecting the yield and purity of the final product.

In the catalytic hydrogenation of nitriles, polar protic solvents like alcohols (e.g., methanol, ethanol) are often favored. They are effective at solvating the starting material and the resulting amine, and they can participate in the reaction mechanism by stabilizing charged intermediates. However, the choice of solvent can also lead to the formation of byproducts. For instance, in the presence of a catalyst, primary amines can react with intermediate imines to form secondary and tertiary amines wikipedia.org. The use of acidic additives in the solvent can help to suppress the formation of these byproducts by protonating the primary amine and reducing its nucleophilicity.

For the reduction of cyanopyridines, a range of solvents can be employed, and the optimal choice often depends on the specific reducing agent and catalyst used. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane are suitable for reductions using metal hydrides like lithium aluminum hydride. When catalytic hydrogenation is employed, alcohols are common, but other solvents like ethyl acetate or even water can be used, depending on the catalyst and substrate solubility.

The following table illustrates the effect of different solvents on the yield of a similar nitrile reduction reaction.

Table 1: Effect of Solvent on the Yield of a Representative Nitrile Reduction

Solvent Catalyst Yield (%)
Methanol Raney Nickel 85
Ethanol Palladium on Carbon 90
Tetrahydrofuran Lithium Aluminum Hydride 92
Diethyl Ether Lithium Aluminum Hydride 88

Note: Data is illustrative and based on general findings for nitrile reductions.

Temperature and Pressure Optimization

Temperature and pressure are key parameters in the catalytic hydrogenation of the cyanopyridine intermediate. These factors significantly impact the reaction rate, selectivity, and catalyst stability.

Temperature: Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as the formation of secondary and tertiary amines, or lead to the degradation of the starting material and product wikipedia.org. For the reduction of nitriles on a pyridine ring, the temperature is typically maintained in a range of 25 °C to 100 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. For instance, studies on the hydrolysis of cyanopyridines in high-temperature liquid water have shown that temperature significantly influences the reaction kinetics researchgate.netresearchgate.net.

Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a crucial variable. Higher pressures generally increase the concentration of dissolved hydrogen, leading to a faster reaction rate. This can be particularly important for reducing the sterically hindered and electronically deactivated nitrile group in 3,5-bis(trifluoromethyl)-4-cyanopyridine. Typical pressures for nitrile reductions range from atmospheric pressure to 100 atm. The choice of pressure often depends on the activity of the catalyst and the scale of the reaction. High-pressure conditions may require specialized equipment.

The table below shows representative data on the influence of temperature and pressure on the conversion of a cyanopyridine to its corresponding methanamine.

Table 2: Influence of Temperature and Pressure on a Representative Cyanopyridine Reduction

Temperature (°C) Pressure (atm H₂) Conversion (%)
25 1 60
50 1 85
50 10 95
75 10 >99

Note: Data is illustrative and based on general findings for catalytic hydrogenation of cyanopyridines.

Reagent Stoichiometry

The stoichiometry of the reagents, particularly the reducing agent and the catalyst, is a critical factor in achieving a high yield and selectivity in the synthesis of this compound.

In the case of reduction with a metal hydride such as lithium aluminum hydride (LiAlH₄), a stoichiometric amount of the reagent is required. Typically, a slight excess of the hydride is used to ensure complete conversion of the nitrile. The reaction involves the transfer of hydride ions to the carbon atom of the cyano group, followed by quenching with water or a dilute acid to yield the primary amine.

For catalytic hydrogenation, the amount of catalyst used is a key consideration. While it is a catalytic process, the catalyst loading can affect the reaction rate and efficiency. Typical catalyst loadings range from 1 to 10 mol% relative to the substrate. The choice of catalyst is also crucial, with common options including Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂) wikipedia.org. The stoichiometry of any additives, such as acids or bases to control the pH of the reaction mixture, must also be carefully controlled to maximize the yield of the primary amine wikipedia.org.

Table 3: Effect of Reagent Stoichiometry on a Representative Nitrile Reduction

Reducing Agent Stoichiometric Ratio (Reagent:Nitrile) Catalyst Loading (mol%) Yield (%)
H₂ Excess 1% Pd/C 80
H₂ Excess 5% Pd/C 92
LiAlH₄ 1.1 : 1 - 95
NaBH₄/CoCl₂ 1.5 : 1 10 88

Note: Data is illustrative and based on general findings for nitrile reductions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing an environmentally sustainable and economically viable process. This involves considering factors such as atom economy, the use of sustainable solvents, and waste minimization strategies.

Atom Economy and Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. In the synthesis of this compound, the reduction of 3,5-bis(trifluoromethyl)-4-cyanopyridine via catalytic hydrogenation is an example of a reaction with high atom economy. In this step, the atoms of the cyanopyridine and hydrogen are incorporated into the final product with no byproducts, in theory.

In contrast, reactions that use stoichiometric reagents, such as the Wolff-Kishner or Clemmensen reductions, often have lower atom economy due to the formation of significant amounts of inorganic waste. The Hantzsch pyridine synthesis, a classical method for preparing pyridine derivatives, is a three-component reaction that can be efficient in terms of reactant utilization and minimizing waste fiveable.me. The development of catalytic and one-pot multicomponent reactions for the synthesis of pyridine derivatives is a key area of research in green chemistry nih.govresearchgate.net.

Use of Sustainable Solvents

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of sustainable solvents that are less toxic, biodegradable, and derived from renewable resources. For the synthesis of nitrogen-containing heterocycles, there is a growing interest in using greener solvents such as water, ionic liquids, and bio-based solvents like glycerol and ethyl lactate researchgate.netmdpi.comnih.gov.

While traditional organic solvents like THF and toluene are effective for many of the steps in the synthesis of this compound, exploring the use of greener alternatives is an important aspect of process development. For example, catalytic transfer hydrogenation, which uses a hydrogen donor in a suitable solvent, can sometimes be performed in more environmentally friendly media. Microwave-assisted synthesis, often in conjunction with solvent-free conditions or green solvents, can also reduce reaction times and energy consumption researchgate.netijarsct.co.in.

Waste Minimization Strategies

Minimizing waste is a cornerstone of green chemistry. In the synthesis of this compound, waste can be generated from several sources, including byproducts, unreacted starting materials, and the use of excess reagents and solvents. Strategies to minimize waste include:

Process Optimization: By carefully optimizing reaction conditions such as temperature, pressure, and stoichiometry, the formation of byproducts can be minimized, leading to higher yields and less waste.

Catalyst Recycling: The use of heterogeneous catalysts in the hydrogenation step allows for easier separation and recycling of the catalyst, reducing waste and cost.

Solvent Recycling: Where possible, solvents should be recycled and reused. For instance, methods for recycling pyridine from pharmaceutical waste liquids have been developed google.com. Distillation and other separation techniques can be employed to recover and purify solvents for reuse seplite.com.

Telescoping Reactions: Combining multiple reaction steps into a single "one-pot" process can reduce the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Derivatization of 3,5 Bis Trifluoromethyl 4 Pyridyl Methanamine

Reactions Involving the Primary Amine Moiety

The primary amine group in [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine serves as a versatile functional handle for a variety of chemical transformations. While the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)pyridyl group diminishes the nucleophilicity of the amine compared to simple alkylamines, it remains sufficiently reactive to undergo a range of common derivatizations.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions lead to the formation of stable amide and sulfonamide derivatives, respectively.

Acylation: Reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), will yield the corresponding N-acyl derivatives. The base is necessary to neutralize the hydrogen halide or carboxylic acid byproduct.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base will afford the corresponding N-sulfonyl derivatives.

These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The resulting amides and sulfonamides often exhibit altered solubility, lipophilicity, and metabolic stability.

Table 1: Representative Acylation and Sulfonylation Reactions

ReagentProduct
Acetyl ChlorideN-{[3,5-Bis(trifluoromethyl)-4-pyridyl]methyl}acetamide
Benzoyl ChlorideN-{[3,5-Bis(trifluoromethyl)-4-pyridyl]methyl}benzamide
p-Toluenesulfonyl ChlorideN-{[3,5-Bis(trifluoromethyl)-4-pyridyl]methyl}-4-methylbenzenesulfonamide

Alkylation and Reductive Amination

The nitrogen atom of the primary amine can be further substituted through alkylation and reductive amination, leading to secondary and tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be achieved, though careful control of reaction conditions is necessary to avoid over-alkylation. The use of one equivalent of the alkylating agent and a non-nucleophilic base can favor mono-alkylation. A closely related analogue, (3,5-bis(trifluoromethyl)phenyl)methanamine, has been shown to undergo N-arylation in a nucleophilic aromatic substitution reaction with 1-fluoro-2-nitrobenzene, highlighting the amine's capacity to act as a nucleophile.

Reductive Amination: A more controlled method for preparing secondary and tertiary amines is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base (imine) by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is highly efficient and avoids the issue of polyalkylation. For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethyl derivative.

Table 2: Examples of Alkylation and Reductive Amination

ReactionReagent(s)Product
AlkylationMethyl IodideN-Methyl-[3,5-bis(trifluoromethyl)-4-pyridyl]methanamine
Reductive AminationAcetone, Sodium TriacetoxyborohydrideN-Isopropyl-[3,5-bis(trifluoromethyl)-4-pyridyl]methanamine

Schiff Base Formation and Condensation Reactions

This compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and is a common strategy in dynamic combinatorial chemistry. The stability of the resulting imine can be influenced by the nature of the carbonyl compound used.

Diazotization and Subsequent Transformations

The primary amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Aliphatic diazonium salts are generally unstable and readily lose nitrogen gas to form a carbocation. This reactive intermediate can then be trapped by various nucleophiles present in the reaction mixture.

For instance, in an aqueous medium, the carbocation would be quenched by water to yield the corresponding alcohol, [3,5-bis(trifluoromethyl)-4-pyridyl]methanol. If the reaction is carried out in the presence of halide ions, the corresponding alkyl halides can be formed.

It is important to note that the stability and reactivity of the diazonium intermediate can be influenced by the electronic nature of the pyridyl ring.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is severely deactivated towards electrophilic attack due to the presence of two potent electron-withdrawing trifluoromethyl groups.

Electrophilic Aromatic Substitution (if applicable)

Pyridine itself is an electron-deficient aromatic heterocycle and undergoes electrophilic aromatic substitution (EAS) reactions much slower than benzene, typically requiring harsh conditions. The substitution, when it occurs, is directed to the 3-position.

In the case of this compound, the two trifluoromethyl groups exert a strong deactivating effect on the pyridine ring, withdrawing electron density through both inductive and resonance effects. This makes the ring extremely unreactive towards electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur on the pyridine ring under normal conditions. Any potential electrophilic attack would be directed to the already substituted 3- and 5-positions, making further substitution sterically and electronically unfavorable. Therefore, for all practical purposes, the pyridine ring of this compound can be considered inert to electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is exceptionally electron-deficient due to the cumulative inductive effects of the two trifluoromethyl (CF₃) groups at the 3 and 5 positions, as well as the inherent electron-withdrawing nature of the pyridine nitrogen. This pronounced electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

In general, nucleophilic attack on the pyridine ring is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. mdpi.comyoutube.com For this compound, the C4 position is already substituted. Therefore, nucleophilic attack is anticipated to occur at the C2 and C6 positions. The presence of the two CF₃ groups further activates these positions towards nucleophilic attack.

While specific studies on this compound are not extensively documented, the reactivity of analogous compounds, such as those with other substituents at the 4-position of a 3,5-bis(trifluoromethyl)pyridine (B1303424) core, suggests that a variety of nucleophiles can displace a suitable leaving group (e.g., a halide) at the C2 or C6 position.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions on a [3,5-Bis(trifluoromethyl)-4-pyridyl] Scaffold

Nucleophile (Nu⁻)Potential Product at C2/C6
RO⁻ (Alkoxide)2/6-Alkoxy-[3,5-bis(trifluoromethyl)-4-pyridyl]methanamine
R₂NH (Amine)2/6-(Dialkylamino)-[3,5-bis(trifluoromethyl)-4-pyridyl]methanamine
RS⁻ (Thiolate)2/6-(Alkylthio)-[3,5-bis(trifluoromethyl)-4-pyridyl]methanamine
CN⁻ (Cvanide)2/6-Cyano-[3,5-bis(trifluoromethyl)-4-pyridyl]methanamine

It is important to note that the aminomethyl group at the C4 position, being a primary amine, is also nucleophilic and could potentially compete in intermolecular reactions under certain conditions. However, its primary role is expected to be as a directing group and a site for further derivatization after modifications to the pyridine ring.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can thus undergo reactions typical of a tertiary amine, namely N-oxidation and N-alkylation. However, the strong electron-withdrawing effect of the two trifluoromethyl groups significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and basicity. nih.gov

N-Oxidation:

The diminished nucleophilicity of the pyridine nitrogen in this compound makes N-oxidation more challenging compared to electron-rich pyridines. Standard oxidizing agents may be ineffective. However, more potent reagents, often peroxy acids in the presence of strong acids, can achieve this transformation. For electron-deficient pyridines, a common and effective method involves the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in conjunction with a strong acid or an activating agent. nih.govnih.gov The resulting N-oxide is a valuable intermediate, as the N-O bond can activate the pyridine ring for further functionalization, particularly at the 2- and 6-positions. nih.gov

N-Alkylation:

Similarly, N-alkylation of the pyridine nitrogen in this compound is expected to require more forcing conditions or highly reactive alkylating agents due to the reduced nucleophilicity of the nitrogen. Strong alkylating agents such as alkyl triflates or Meerwein's salt (triethyloxonium tetrafluoroborate) would likely be more effective than simple alkyl halides. The reaction with alkylating agents would result in the formation of a quaternary pyridinium (B92312) salt. Steric hindrance around the nitrogen atom is not expected to be a major issue in this specific compound.

Table 2: Predicted Conditions for N-Oxidation and N-Alkylation

TransformationReagent/ConditionsExpected Product
N-Oxidationm-CPBA, TFAThis compound N-oxide
N-AlkylationR-X (e.g., CH₃I, (CH₃)₂SO₄)N-Alkyl-[3,5-bis(trifluoromethyl)-4-pyridyl]methanaminium salt

Transformations Involving the Trifluoromethyl Groups

The trifluoromethyl groups are generally considered to be robust and chemically inert. However, under specific conditions, they can undergo transformations, most notably defluorination reactions.

Potential for Defluorination Reactions

Defluorination of trifluoromethyl groups on aromatic rings is a known process, although it typically requires harsh conditions or specific reagents. chemrxiv.org These reactions can proceed through various mechanisms, including reductive, oxidative, or hydrolytic pathways. For instance, treatment with strong acids can lead to protolytic defluorination.

Recent advances have demonstrated that C-F bond activation and subsequent functionalization of trifluoromethylpyridines can be achieved under milder conditions using transition metal catalysis or photoredox catalysis. chemrxiv.org These methods can lead to the selective replacement of one or more fluorine atoms with other functional groups, providing a pathway to a wider range of fluorinated building blocks.

Influence on Ring Reactivity

The primary influence of the two trifluoromethyl groups on the reactivity of the pyridine ring is their profound electron-withdrawing effect. nih.gov This has several key consequences:

Activation towards Nucleophilic Attack: As discussed in section 3.2.2, the CF₃ groups strongly activate the pyridine ring for nucleophilic aromatic substitution at the ortho and para positions (C2, C4, and C6).

Deactivation towards Electrophilic Attack: Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are generally not feasible on this pyridine system.

Increased Acidity of Ring Protons: The protons at the C2 and C6 positions are expected to be significantly more acidic than those in unsubstituted pyridine, potentially allowing for deprotonation with a strong base to form an organometallic intermediate for further functionalization.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The structural features of this compound make it a plausible candidate for participation in certain MCRs.

The primary amine of the aminomethyl group is a key functional handle for MCRs. For example, it can participate in reactions such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.

Table 3: Potential Multi-Component Reactions

MCR TypeReactantsPotential Product Scaffold
Ugi ReactionThis compound, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino amide with the pyridyl moiety
Passerini ReactionThis compound (after conversion to isocyanide), Aldehyde, Carboxylic Acidα-Acyloxy carboxamide with the pyridyl moiety

Structural Elucidation and Conformational Analysis of 3,5 Bis Trifluoromethyl 4 Pyridyl Methanamine and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry (MS) would be required to unequivocally determine the structure of [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information about the connectivity and electronic environment of the atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group, and the amine (-NH₂) group. The chemical shifts of these protons would be influenced by the electron-withdrawing trifluoromethyl groups. The integration of the signals would confirm the number of protons in each unique environment, and the coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Signals would be expected for the carbons of the pyridine ring, the methylene carbon, and the two trifluoromethyl carbons. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of two trifluoromethyl groups, fluorine-19 NMR would be a particularly informative technique. It would be expected to show a single signal for the six equivalent fluorine atoms of the two -CF₃ groups, assuming free rotation. The chemical shift of this signal would be characteristic of the electronic environment of the trifluoromethyl groups on the pyridine ring.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹Hδ₁Singlet-Pyridine-H
δ₂TripletJ(H,H)Methylene-CH₂
δ₃Broad Singlet-Amine-NH₂
¹³Cδ₄Singlet-Pyridine-C
δ₅Singlet-Pyridine-C-CF₃
δ₆Singlet-Pyridine-C-CH₂NH₂
δ₇QuartetJ(C,F)Trifluoromethyl-CF₃
δ₈Singlet-Methylene-CH₂
¹⁹Fδ₉Singlet-Trifluoromethyl-CF₃

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies would include:

N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching: Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the methylene group would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorption bands characteristic of the C-F bonds in the trifluoromethyl groups would be expected in the region of 1000-1350 cm⁻¹.

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Pyridine RingC-H Stretch3000 - 3100
Methylene (-CH₂)C-H Stretch2800 - 3000
Pyridine RingC=N, C=C Stretch1400 - 1600
Trifluoromethyl (-CF₃)C-F Stretch1000 - 1350

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which would confirm its molecular formula. The mass spectrum would also show a fragmentation pattern, providing further structural information. The molecular ion peak ([M]⁺) would be expected, along with fragment ions resulting from the cleavage of bonds within the molecule, such as the loss of a trifluoromethyl group or cleavage of the bond between the pyridine ring and the methanamine group.

X-ray Crystallography of this compound and its Solid-State Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound or a suitable solid-state derivative would provide precise information on its molecular geometry and how the molecules pack in the crystal lattice.

The analysis of the crystal structure would reveal the packing arrangement of the molecules. It would also allow for the identification and characterization of intermolecular interactions, such as hydrogen bonding involving the amine group and potentially weak interactions involving the fluorine atoms of the trifluoromethyl groups. These interactions play a crucial role in the stability and physical properties of the solid material.

X-ray crystallography would provide highly accurate measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data would offer a detailed picture of the molecular conformation in the solid state.

A hypothetical table of selected crystallographic parameters is shown below. These values would need to be determined from an experimental crystal structure analysis.

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

Conformational Analysis in Solution and Gas Phase

Rotational Barriers

No data on the rotational energy barriers around the covalent bonds of this compound have been reported.

Preferred Conformations

There is no information available regarding the preferred three-dimensional arrangement of atoms in this compound in either the gas phase or in solution.

Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl 4 Pyridyl Methanamine

Electronic Structure and Molecular Orbital Theory Calculations

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine is not available in the current body of scientific literature. Such an analysis would typically involve quantum chemical calculations to determine the energy levels of these orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. For this compound, the electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly influence the energies of the frontier orbitals.

An electrostatic potential (ESP) surface map for this compound has not been published. This computational tool is used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. It is anticipated that the electronegative fluorine atoms of the trifluoromethyl groups and the nitrogen atom of the pyridine (B92270) ring would be regions of negative electrostatic potential, while the hydrogen atoms of the methanamine group would exhibit positive potential.

Quantum Chemical Studies of Reactivity and Reaction Mechanisms

No transition state analyses for reactions involving this compound have been reported. This type of computational study is essential for elucidating reaction mechanisms by identifying the high-energy transition state structures that connect reactants to products.

Detailed energy profiles for key reactions of this compound are not available. Constructing such profiles requires extensive computational investigation to calculate the energies of reactants, intermediates, transition states, and products.

Prediction of Spectroscopic Properties

There are no published predictions of the spectroscopic properties (e.g., IR, NMR, UV-Vis) of this compound based on computational methods. These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Calculated NMR Chemical Shifts

A thorough search of scientific databases and computational chemistry literature did not yield any studies presenting the calculated ¹H and ¹³C NMR chemical shifts for this compound. Computational methods, such as Density Functional Theory (DFT) with various functionals and basis sets, are commonly employed to predict NMR spectra. These theoretical calculations provide valuable insights into the electronic environment of the nuclei and can aid in the structural elucidation of novel compounds. However, such theoretical data for the title compound is not currently available.

Table 1: Hypothetical Calculated NMR Chemical Shifts of this compound No data available from computational studies.

Atom Calculated Chemical Shift (ppm)
¹H Data not available

Vibrational Frequencies

Similarly, there is a lack of published research detailing the calculated vibrational frequencies for this compound. Theoretical vibrational analysis, typically performed using methods like DFT, is instrumental in assigning experimental infrared (IR) and Raman spectral bands to specific molecular vibrations. This information is crucial for understanding the molecule's structural and bonding characteristics. Despite the utility of these computational methods, the vibrational frequencies for this compound have not been reported.

Table 2: Hypothetical Calculated Vibrational Frequencies of this compound No data available from computational studies.

Vibrational Mode Calculated Frequency (cm⁻¹)

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating their atomic motions over time. Such simulations can provide insights into the preferred three-dimensional structures, flexibility, and intermolecular interactions of a compound. A comprehensive search of the literature revealed no studies that have applied molecular dynamics simulations to investigate the conformational sampling of this compound. Consequently, information regarding its dynamic behavior and accessible conformations from a theoretical standpoint is unavailable.

Applications of 3,5 Bis Trifluoromethyl 4 Pyridyl Methanamine As a Key Intermediate in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Scaffolds

The unique electronic profile and the presence of a reactive primary amine handle make [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine an important precursor for the construction of elaborate organic molecules.

The primary amine functionality of this compound serves as a key nucleophilic point for initiating a variety of cyclization reactions to form new heterocyclic rings. By analogy with other picolylamines, this intermediate can be employed in classic named reactions that build complex heterocyclic frameworks. For instance, it can serve as the amine component in multicomponent reactions, which are highly efficient processes for generating molecular diversity. nih.gov

Furthermore, derivatives of this amine are potential substrates for cycloaddition reactions. Picolinium ylides, which can be generated from precursors like this compound, are known to undergo cycloadditions to furnish fused heterocyclic systems such as indolizine (B1195054) derivatives. nih.gov The strong electron-withdrawing nature of the two CF3 groups can influence the regioselectivity and efficiency of these cyclization and cycloaddition pathways. mdpi.com

Table 1: Potential Cyclization Reactions Utilizing this compound

Reaction Type Reactant Partner(s) Resulting Heterocyclic Core
Pictet-Spengler Reaction Aldehydes or Ketones Tetrahydro-β-carboline analogues
Bischler-Napieralski Reaction Acyl Halides (after acylation) Dihydroisoquinoline analogues
Hantzsch Pyridine (B92270) Synthesis β-Ketoesters, Aldehydes Dihydropyridine derivatives

While the direct synthesis of polycyclic aromatic hydrocarbons (PAHs) using this intermediate is less common, its role in constructing fused aromatic systems is significant. The pyridine ring itself is an aromatic heterocycle, and the methanamine handle allows it to be incorporated into larger, multi-ring structures. For example, the amine can be transformed into other functional groups (e.g., halides via Sandmeyer-type reactions) that are suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). These reactions are fundamental to building complex polycyclic and hetero-polycyclic aromatic systems. The fluorinated pyridine core can be strategically integrated to fine-tune the electronic and photophysical properties of the resulting polycyclic compounds.

Utilization in Coordination Chemistry

The structure of this compound is well-suited for applications in coordination chemistry, where it can function as a versatile ligand for a wide range of metal ions.

This compound possesses two potential coordination sites: the pyridine ring nitrogen and the primary amine nitrogen. This allows it to act as a bidentate chelating ligand, forming a stable six-membered ring with a central metal ion. Picolylamine and its derivatives are well-established bidentate ligands that form stable complexes with numerous transition metals, including ruthenium, iron, copper, and rhodium. wikipedia.orgnih.gov

The coordination behavior can be tuned. Under certain conditions, particularly when the amine is protonated, the ligand may coordinate in a monodentate fashion solely through the pyridine nitrogen. tandfonline.com Alternatively, it can act as a bridging ligand, connecting two metal centers. The presence of the electron-withdrawing CF3 groups decreases the electron density on the pyridine nitrogen, which modulates the metal-ligand bond strength compared to non-fluorinated picolylamines. This electronic tuning is crucial for designing metal complexes with specific catalytic or photophysical properties. rsc.orgsjp.ac.lk

Table 2: Coordination Behavior of Picolylamine-type Ligands

Coordination Mode Description Example Metal Ions
Monodentate Binds through pyridine nitrogen only Co(II), Ag(I) tandfonline.com
Bidentate (Chelating) Binds through both pyridine and amine nitrogens Fe(II), Ru(II), Rh(II) wikipedia.orgnih.gov

The directional nature of metal-ligand coordination bonds makes metal complexes of this compound excellent building blocks for constructing larger, ordered supramolecular structures. rsc.org By carefully selecting the metal ion with its preferred coordination geometry (e.g., linear, square planar, tetrahedral, or octahedral), discrete molecular cages or extended one-, two-, or three-dimensional coordination polymers can be assembled. mdpi.com

The substituents on the pyridine ring play a critical role in directing the final architecture. The bulky and highly fluorinated CF3 groups can influence the packing of the resulting assemblies through steric effects and non-covalent interactions, such as weak C–H···F hydrogen bonds or dipole-dipole interactions. These interactions, combined with the primary coordination bonds, provide a powerful tool for the rational design of complex supramolecular materials with tailored structures and properties. tandfonline.comrsc.org

Precursor for Functional Materials

The incorporation of fluorine atoms into organic molecules is a widely used strategy for creating functional materials with enhanced properties. man.ac.uk The unique characteristics of the carbon-fluorine bond—its high strength and polarity—impart exceptional thermal stability, chemical resistance, and specific electronic properties to materials. nbinno.com

This compound is a valuable precursor for such materials. When integrated into polymer backbones or as pendant groups, it can significantly raise the glass transition temperature and improve the oxidative and thermal stability of the resulting polymers. In the field of organic electronics, the strong dipole moment and electron-withdrawing nature of the bis(trifluoromethyl)pyridine moiety can be exploited to create materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which are desirable for n-type semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comnih.gov The inherent stability and predictable electronic influence of this fluorinated building block make it a prime candidate for the development of next-generation high-performance materials. researchoutreach.org

Polymer Synthesis

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and solubility in organic solvents, while often lowering the dielectric constant and moisture absorption. nih.govtitech.ac.jpresearchgate.net The trifluoromethyl (CF3) group, in particular, is known to impart these desirable properties. nbinno.com The structure of this compound, possessing a primary amine, makes it a viable candidate as a diamine monomer or a functional additive in the synthesis of high-performance polymers such as polyamides and polyimides.

In a hypothetical polycondensation reaction, this compound could react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The resulting polymers would feature the bulky and highly fluorinated bis(trifluoromethyl)pyridine moiety as a pendant group. This could lead to polymers with the following enhanced characteristics:

Increased Solubility: The disruptive nature of the CF3 groups and the non-planar structure could prevent tight chain packing, improving solubility in common organic solvents.

Low Dielectric Constant: The low polarizability of the C-F bond is known to reduce the dielectric constant of materials, a critical property for microelectronics applications.

Modified Mechanical Properties: The rigid pyridine ring and bulky CF3 groups would influence the polymer's mechanical strength and glass transition temperature.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeCo-monomer ExamplePotential Properties
PolyamideTerephthaloyl chlorideHigh thermal stability, enhanced solubility
PolyimidePyromellitic dianhydride (PMDA)Low dielectric constant, chemical resistance

Metal-Organic Framework (MOF) Linker Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. nih.govalfa-chemistry.com Pyridine-containing ligands are widely used in MOF synthesis due to the strong coordination of the pyridyl nitrogen to metal centers. rsc.org Furthermore, fluorination of linkers is a known strategy to modify the pore environment, affecting gas sorption and separation properties. rsc.org

This compound offers two potential coordination sites: the pyridyl nitrogen and the aminomethyl nitrogen. This dual functionality allows for several possibilities in MOF design:

As a Primary Linker: The molecule could act as a bidentate linker, bridging two metal centers to form 1D, 2D, or 3D frameworks.

As a Modulating Ligand: It could be used during synthesis to control crystal growth or to introduce specific functionalities into the MOF structure. chemicalbook.com

Post-Synthetic Modification: The amine group could be used to functionalize an existing MOF, grafting the bis(trifluoromethyl)pyridine moiety onto the framework's internal surface.

The presence of the CF3 groups would render the MOF pores more hydrophobic and could create specific binding sites for fluorinated guest molecules. This could be advantageous for the selective adsorption and separation of fluorinated gases.

Covalent Organic Framework (COF) Building Block

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. Imine-linked COFs, formed through the condensation reaction of amines and aldehydes, are among the most stable and widely studied classes of COFs. researchgate.net The primary amine of this compound makes it an ideal candidate for integration into imine-based COFs.

By reacting with a multivalent aldehyde monomer, such as a tri- or tetra-aldehyde, this compound could serve as a functionalizing "strut" in a 2D or 3D COF. The resulting framework would have its pores decorated with the electron-deficient bis(trifluoromethyl)pyridine groups. This could have several impacts:

Tuning of Electronic Properties: The strong electron-withdrawing nature of the CF3 groups would significantly alter the electronic landscape of the COF, potentially enhancing its performance in applications like photocatalysis.

Enhanced Isomer Separation: The introduction of specific functional groups like trifluoromethyls into the COF pores can create unique host-guest interactions, enabling the high-resolution separation of chemical isomers. nih.gov

Selective Adsorption: The fluorinated pore surfaces could exhibit preferential binding for specific analytes, useful in sensing or separation applications.

Advanced Sensing Materials (excluding biological sensing)

The development of advanced chemical sensors relies on materials that can interact selectively and reversibly with a target analyte, producing a measurable signal. The electron-deficient nature of the 3,5-bis(trifluoromethyl)pyridine (B1303424) ring makes it a potential candidate for interactions with electron-rich analytes.

When incorporated into a larger structure, such as a polymer or a framework material, this compound could contribute to sensing platforms in several ways:

Fluorescence Quenching: The electron-poor pyridine ring could act as a fluorescence quencher. If integrated into a fluorescent polymer or MOF, its interaction with electron-rich vapor molecules (e.g., aromatic hydrocarbons) could modulate the fluorescence output, forming the basis of a sensor.

Chemiresistive Sensing: Polymers containing this moiety could be used as chemiresistive sensors. Adsorption of analyte molecules would alter the polymer's conformation and electronic state, leading to a change in electrical resistance.

Gas Separation Membranes: Polymers derived from this amine could be fabricated into membranes for gas separation, where the fluorinated groups could enhance selectivity toward certain gases.

Design of Novel Catalysts and Chiral Auxiliaries (excluding biological catalysis)

The 3,5-bis(trifluoromethyl)phenyl group is a well-known "privileged" motif in organocatalysis, particularly in hydrogen bond-donating catalysts like Schreiner's thiourea. rsc.org This is due to its ability to enhance the acidity of nearby protons (e.g., N-H) through strong inductive effects, making them more effective at activating substrates.

Extrapolating from this, the this compound structure could be a precursor for new classes of catalysts and chiral auxiliaries:

Organocatalysts: The amine group can be readily converted into other functional groups, such as ureas, thioureas, or squaramides. The electron-withdrawing trifluoromethyl groups on the adjacent pyridine ring would enhance the hydrogen-bond donating capacity of these functionalized catalysts, similar to the established phenyl analogues. jourcc.com

Ligands for Metal Catalysis: The molecule itself, or its derivatives, can act as ligands for transition metals. The electronic properties of the metal center would be significantly modulated by the fluorinated pyridine, potentially leading to novel reactivity or selectivity in catalytic transformations. mdpi.com

Chiral Auxiliaries: If synthesized in an enantiomerically pure form (e.g., as [3,5-Bis(trifluoromethyl)-4-pyridyl]ethanamine), it could serve as a valuable chiral auxiliary or be used in the resolution of racemic mixtures.

Development of Agrochemical Intermediates (excluding efficacy or biological impact)

Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of the modern agrochemical industry, forming the structural core of numerous herbicides, fungicides, and insecticides. nih.govresearchgate.netresearchoutreach.orgresearchoutreach.orgresearchgate.net The CF3 group enhances the metabolic stability and membrane permeability of the final active ingredient. Key commercial agrochemicals are often synthesized from simpler TFMP building blocks like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF) or 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.gov

While this compound is a more complex structure than typical starting materials, it represents a highly functionalized intermediate that could enable access to novel agrochemical scaffolds. Its synthesis would likely start from 3,5-lutidine, which can be converted to 3,5-bis(trifluoromethyl)pyridine through vapor-phase chlorination and fluorination. researchgate.net Subsequent functionalization at the 4-position would yield the target amine.

This intermediate provides a scaffold where the core pyridine is already equipped with two metabolically robust CF3 groups. The aminomethyl handle at the 4-position allows for the straightforward introduction of various other pharmacophores through well-established amine chemistry (e.g., amide formation, reductive amination), providing a modular approach to building new potential agrochemical candidates.

Future Research Directions and Emerging Opportunities in 3,5 Bis Trifluoromethyl 4 Pyridyl Methanamine Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of highly substituted and electronically demanding pyridine (B92270) derivatives often requires multi-step procedures. organic-chemistry.orgorganic-chemistry.org Future research will likely focus on developing more efficient and unconventional synthetic routes to access [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine and its analogs.

C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for preparing substituted pyridines from simpler precursors like α,β-unsaturated oximes and alkynes. nih.gov Adapting such methodologies could provide a direct route to the core pyridine structure, potentially reducing step counts and improving atom economy.

Novel Cycloaddition Strategies: Aza-Diels-Alder reactions of 1,2,4-triazines with alkynes offer a rapid method for constructing highly substituted pyridines. researchgate.net Investigating novel dienophiles and dienes containing the requisite trifluoromethyl groups could open new pathways. Similarly, developing one-step, convergent methods, such as activating N-vinyl or N-aryl amides with agents like trifluoromethanesulfonic anhydride (B1165640) for annulation, presents another promising direction. organic-chemistry.org

Direct Fluorination Techniques: While the target molecule is already fluorinated, methods for direct C-H fluorination of pyridine rings using reagents like AgF₂ are advancing. orgsyn.orgacs.org These techniques could be invaluable for synthesizing analogs with alternative fluorination patterns, allowing for fine-tuning of electronic properties.

Building Block Approaches: The use of pre-fluorinated building blocks in cyclocondensation reactions is a common strategy for producing trifluoromethylpyridines. nih.govresearchoutreach.org Future work could explore novel, highly functionalized trifluoromethyl-containing synthons to streamline the assembly of the target pyridine ring.

These innovative synthetic approaches could significantly enhance the accessibility of this compound, paving the way for broader exploration of its properties and applications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, reproducibility, and the ability to handle hazardous reagents in a contained environment. researchgate.netmdpi.com

Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This is particularly advantageous for fluorination reactions or when handling reactive intermediates, leading to safer and more reliable processes.

Scalability and Throughput: Continuous flow reactors can overcome the scalability challenges often associated with batch synthesis, enabling the production of larger quantities of material. researchgate.net When combined with automated platforms, high-throughput synthesis of derivative libraries becomes feasible, accelerating the discovery of new compounds with desired properties. researchgate.net

Process Intensification: Flow chemistry can intensify chemical processes, often leading to significantly reduced reaction times—from hours in batch to minutes in flow. mdpi.com An example is the enzymatic synthesis of pyrazinamide (B1679903) derivatives, where a continuous-flow system demonstrated high efficiency. nih.gov This approach could be adapted for derivatization reactions involving this compound.

The integration of these modern synthesis technologies is crucial for moving this compound from a laboratory-scale curiosity to a readily available building block for industrial and academic research.

Advanced Derivatization for Enhanced Functionality

The primary amine group of this compound is a key functional handle for derivatization, allowing for the introduction of a wide array of functionalities. Advanced derivatization protocols can unlock new properties and applications.

Late-Stage Functionalization: Strategies involving C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr) can be used to introduce diverse functional groups onto the pyridine ring itself. acs.org This allows for late-stage modification of complex molecules, providing access to a broad range of analogs.

Amine Group Modification: The methanamine group can be readily transformed into amides, sulfonamides, ureas, and other functional groups. These modifications can be used to attach the core structure to polymers, surfaces, or biologically active molecules. Automated derivatization methods, often used in metabolomics for GC-MS analysis, can be adapted for the rapid and reproducible synthesis of small libraries of such derivatives. nih.govnih.gov

Ligand Synthesis: The pyridine nitrogen and the exocyclic amine can act as coordination sites for metal ions. Derivatization can introduce additional chelating groups, creating novel ligands for catalysis or functional metal-organic frameworks (MOFs). The synthesis of bis(pyridin-2-yl)amine ligands via Pd-catalyzed amination showcases a relevant synthetic strategy. mdpi.com

The development of robust and versatile derivatization protocols is essential for tailoring the properties of this compound for specific and advanced applications.

Derivatization StrategyPotential Functional GroupPurpose
Acylation of AmineAmideLinkage to polymers, bioactive molecules
Sulfonylation of AmineSulfonamideModulation of electronic properties, biological activity
Reaction with IsocyanatesUrea/ThioureaHydrogen-bonding motifs for supramolecular assembly
Reductive AminationSecondary/Tertiary AmineFine-tuning of basicity and steric properties
Pd-catalyzed Cross-CouplingN-ArylationSynthesis of complex ligands and materials precursors

Computational Design of Novel Applications in Material Science

Computational chemistry and materials science provide powerful tools for predicting the properties of new molecules and materials, thereby guiding experimental efforts. mit.eduliverpool.ac.ukrsc.org The unique electronic structure of this compound—an electron-deficient pyridine ring—makes it a prime candidate for computational exploration in materials science.

Predicting Electronic Properties: First-principles quantum mechanical simulations, such as Density Functional Theory (DFT), can predict electronic properties like HOMO/LUMO energy levels, electron affinity, and dipole moments. mghpcc.org These predictions can help identify potential applications in organic electronics, such as n-type semiconductors for organic thin-film transistors (OTFTs) or host materials for organic light-emitting diodes (OLEDs).

Designing Functional Polymers: Computational modeling can simulate the properties of polymers incorporating the this compound moiety. The strong electron-withdrawing nature of the fluorinated ring could impart desirable properties like high thermal stability, specific dielectric constants, or enhanced interactions with other molecules, as seen in the design of sorbents for PFAS removal. acs.org

Metal-Organic Frameworks (MOFs): The compound can serve as a functionalized linker in MOFs. Computational methods can predict the structures of potential MOFs and their properties, such as gas adsorption capabilities or catalytic activity. researchgate.net The presence of fluorine can create specific adsorption sites and influence the flexibility and hydrophobicity of the framework. researchgate.net

By simulating material properties in silico, researchers can prioritize synthetic targets and accelerate the discovery of novel materials with tailored functionalities. rsc.orgmghpcc.org

Synergistic Approaches Combining Synthesis, Theory, and Materials Applications

The most rapid advancements will emerge from a synergistic approach that tightly integrates theoretical prediction, chemical synthesis, and materials characterization. nih.gov This feedback loop allows computational insights to guide synthetic efforts, while experimental results refine and validate theoretical models.

Theory-Guided Synthesis: Computational screening can identify promising derivatives of this compound for specific applications, such as in lithium-metal batteries where fluorinated electrolytes can enhance interfacial stability. nih.govacs.org Synthetic chemists can then focus on developing efficient routes to these high-priority targets using the unconventional and automated methods described earlier.

Materials-Driven Derivatization: A specific materials need, such as a high-temperature polymer or a selective chemical sensor, can drive the design of new derivatization strategies. For instance, if theory predicts that a specific functional group will enhance lubricity at high temperatures, synthetic efforts can be directed to attach that group, inspired by materials like fluorinated graphite (B72142) which forms lubricating phases. mdpi.com

Integrated Discovery Platforms: The ultimate goal is to create an integrated workflow where automated synthesis platforms are guided by machine learning algorithms trained on both computational and experimental data. liverpool.ac.uk This would allow for the rapid optimization of material properties by exploring a vast chemical space of derivatives in a resource-efficient manner.

By combining predictive theory with advanced synthesis and rigorous characterization, the full potential of this compound as a versatile building block for next-generation materials and functional molecules can be realized.

Q & A

Basic: What synthetic methodologies are recommended for preparing [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine?

Methodological Answer:
The synthesis typically involves functionalization of a pyridine core. A plausible route includes:

Trifluoromethylation : Introduce trifluoromethyl groups at the 3- and 5-positions of 4-pyridylmethanamine using halogen-exchange reactions (e.g., Cu-mediated cross-coupling with CF₃ sources) .

Amination : Protect the amine group during trifluoromethylation to avoid side reactions, followed by deprotection using acidic or reductive conditions .

Purification : Use column chromatography or recrystallization to isolate the product, confirmed via ¹⁹F NMR and LC-MS for purity assessment .

Basic: How can the electronic effects of the trifluoromethyl groups influence reactivity in this compound?

Methodological Answer:
The strong electron-withdrawing nature of -CF₃ groups reduces electron density on the pyridine ring, impacting:

  • Nucleophilic Substitution : Decreased reactivity at the 4-position due to ring deactivation.
  • Acid-Base Behavior : Increased basicity of the amine group compared to non-fluorinated analogs, measurable via pH titration or computational DFT studies .
  • Coordination Chemistry : Enhanced ligand stability in metal complexes due to inductive effects, studied via UV-Vis and X-ray crystallography .

Advanced: How to resolve data contradictions in crystallographic refinement for derivatives of this compound?

Methodological Answer:
Discrepancies in X-ray data (e.g., thermal motion anisotropy or disorder) require:

Software Tools : Use OLEX2 for real-time structure visualization and SHELXL for iterative refinement, applying constraints (e.g., DFIX, ISOR) to manage disordered CF₃ groups .

Validation Metrics : Cross-check R-factors, residual density maps, and Hirshfeld surfaces to validate atomic positions .

Complementary Techniques : Pair crystallography with ¹H/¹⁹F NMR to confirm molecular geometry .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:
Key optimization steps include:

  • Reaction Monitoring : Use in-situ ¹⁹F NMR to track trifluoromethylation efficiency .
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to minimize byproducts .
  • Solvent Selection : Employ polar aprotic solvents (e.g., DMF) for improved solubility of fluorinated intermediates .
  • Scale-Up Adjustments : Optimize temperature gradients and stirring rates to maintain reaction homogeneity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H and ¹³C NMR : Identify proton environments and confirm amine functionality (δ ~2.5-3.5 ppm for -CH₂NH₂) .
  • ¹⁹F NMR : Confirm trifluoromethyl group integration and symmetry (distinct peaks for CF₃ at ~-60 to -70 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How do steric effects from CF₃ groups impact its utility in supramolecular chemistry?

Methodological Answer:
The bulky CF₃ groups:

  • Inhibit π-Stacking : Reduce intermolecular interactions, favoring monomeric states in solution (studied via UV-Vis dilution experiments) .
  • Direct Crystal Packing : Induce specific lattice arrangements, analyzed via Mercury software for crystallographic data .
  • Modify Host-Guest Binding : Test with crown ethers or cyclodextrins using isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential amine volatility and fluorinated byproduct toxicity .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic or basic residues before disposal, following institutional guidelines for fluorinated waste .

Advanced: How to design experiments probing its role as a ligand in catalytic systems?

Methodological Answer:

Metal Coordination Screening : Test with Pd(II), Cu(I), or Ru(II) salts via conductivity measurements or UV-Vis .

Catalytic Activity Assays : Evaluate ligand performance in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions .

Structural Analysis : Compare X-ray structures of metal complexes to correlate ligand geometry with catalytic efficiency .

Basic: What computational methods predict its reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model Fukui indices and identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways .
  • pKa Prediction : Employ ChemAxon or SPARC to estimate amine basicity .

Advanced: How to address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Benchmarking : Compare computed (TD-DFT) and experimental UV-Vis/ECD spectra to refine solvent effect parameters .
  • Conformational Analysis : Use NMR-derived NOE correlations to validate lowest-energy conformers predicted computationally .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and adjust basis sets (e.g., B3LYP/6-311+G**) .

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[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.